![molecular formula C10H10N6O B10755571 4-(3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755571.png)
4-(3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-738561 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, which make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB-738561 involves multiple steps, starting with the preparation of the core structure followed by functionalization. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and time, are optimized to maximize yield and purity.
Industrial Production Methods: In an industrial setting, the production of SB-738561 is scaled up using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often involves the use of automated systems to ensure consistent quality and to minimize human error.
Chemical Reactions Analysis
Types of Reactions: SB-738561 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize SB-738561 under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
SB-738561 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: Researchers study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: SB-738561 is investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of SB-738561 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, such as in therapeutic applications or as a research tool.
Comparison with Similar Compounds
SB-738561 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as SB-737198, SB-751148, and SB-736290 share structural similarities with SB-738561.
Uniqueness: SB-738561 stands out due to its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10N6O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-(3-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H10N6O/c1-2-16-7-5-12-4-3-6(7)13-10(16)8-9(11)15-17-14-8/h3-5H,2H2,1H3,(H2,11,15) |
InChI Key |
XDQUYQKTDSDQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CN=C2)N=C1C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


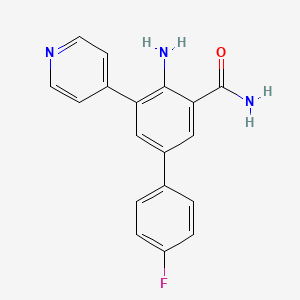
![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)
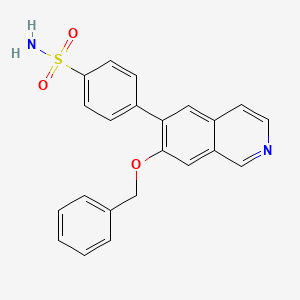
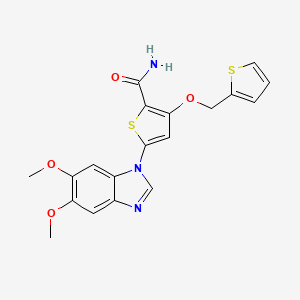
![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755518.png)

![6-[4-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine;hydrochloride](/img/structure/B10755534.png)
![N-(4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}phenyl)methanesulfonamide](/img/structure/B10755535.png)
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B10755539.png)
![4-(4-(3-Aminoprop-1-yn-1-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B10755545.png)
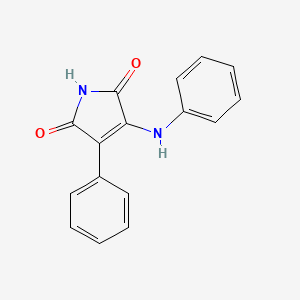
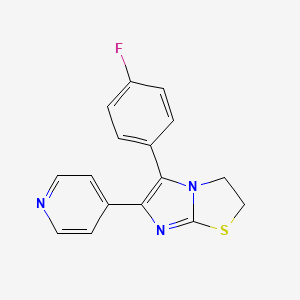
![N-[6-(4-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755576.png)
![4-[1-ethyl-7-(piperazin-1-ylcarbonyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10755583.png)
